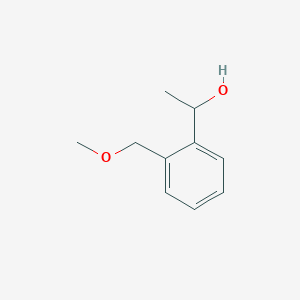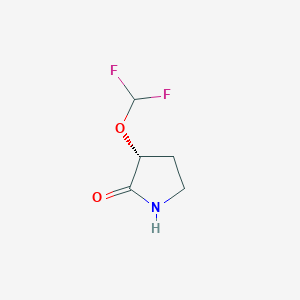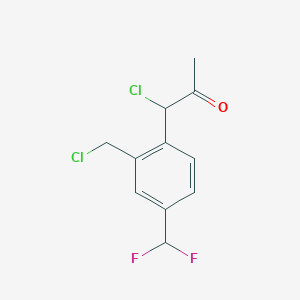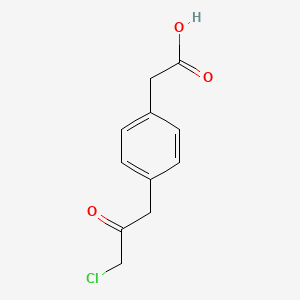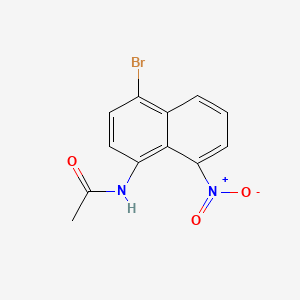
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a nitro group on the naphthalene ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-5-nitronaphthalen-4-yl)acetamide typically involves the bromination and nitration of naphthalene, followed by the introduction of the acetamide group. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form N-(1-bromo-5-nitronaphthalen-4-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of N-(1-azido-5-nitronaphthalen-4-yl)acetamide or N-(1-thiocyanato-5-nitronaphthalen-4-yl)acetamide.
Reduction: Formation of N-(1-bromo-5-aminonaphthalen-4-yl)acetamide.
Oxidation: Formation of N-(1-bromo-5-nitronaphthalen-4-yl)acetic acid.
Applications De Recherche Scientifique
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which N-(1-bromo-5-nitronaphthalen-4-yl)acetamide exerts its effects depends on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Action: It could induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide: Unique due to the presence of both bromine and nitro groups on the naphthalene ring.
N-(1-bromo-5-aminonaphthalen-4-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-chloro-5-nitronaphthalen-4-yl)acetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H9BrN2O3 |
|---|---|
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
Clé InChI |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



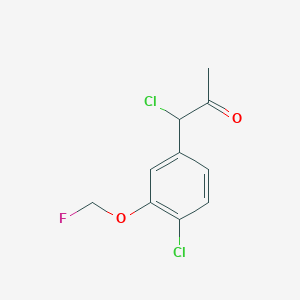
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)

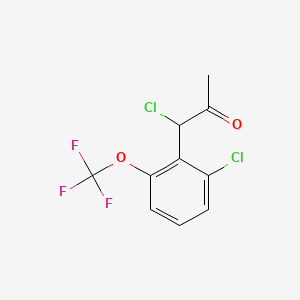
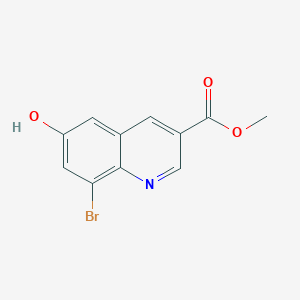
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
